molecular formula C4H5ClO2S B1347362 3-Chloro-2,3-dihydrothiophene 1,1-dioxide CAS No. 42925-42-8

3-Chloro-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1347362
CAS No.: 42925-42-8
M. Wt: 152.6 g/mol
InChI Key: MSWJZKFRTYHAJD-UHFFFAOYSA-N
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Description

3-Chloro-2,3-dihydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H5ClO2S and a molecular weight of 152.60 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a chlorine atom attached to the second carbon The 1,1-dioxide designation indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group

Biochemical Analysis

Biochemical Properties

3-Chloro-2,3-dihydrothiophene 1,1-dioxide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes. The sulfone group in this compound can act as an electrophilic center, making it a substrate for GSTs. Additionally, this compound may interact with other proteins involved in redox regulation and cellular defense mechanisms .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that regulate phosphorylation states of proteins. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may induce the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound may inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects by enhancing antioxidant defenses and reducing oxidative damage. At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The compound may also undergo conjugation reactions with glutathione, mediated by GSTs, resulting in the formation of less toxic metabolites that are excreted from the cell. These metabolic pathways play a crucial role in determining the compound’s overall biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. For example, binding to cytosolic proteins can facilitate its distribution throughout the cytoplasm, while interactions with nuclear proteins may target it to the nucleus .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the mitochondria, where it may affect mitochondrial function and energy production. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can direct the compound to specific cellular compartments. These localization patterns are critical for understanding the compound’s activity and potential therapeutic applications .

Preparation Methods

The synthesis of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide can be achieved through several methods. One common synthetic route involves the mono-dehydrochlorination of 3,4-dichlorotetrahydrothiophene 1,1-dioxide . This reaction typically requires the use of a base, such as sodium hydroxide, under controlled conditions to selectively remove one chlorine atom and form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Chloro-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the sulfone group can lead to the formation of thiols or sulfides. Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. .

Scientific Research Applications

3-Chloro-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

3-Chloro-2,3-dihydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWJZKFRTYHAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291734
Record name 3-chloro-2,3-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42925-42-8
Record name NSC77624
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Record name 3-chloro-2,3-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42925-42-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2,3-dihydrothiophene 1,1-dioxide
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3-Chloro-2,3-dihydrothiophene 1,1-dioxide

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